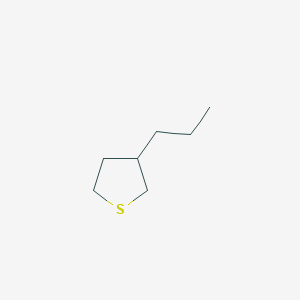

3-Propylthiolane

Description

Structure

3D Structure

Properties

CAS No. |

18437-55-3 |

|---|---|

Molecular Formula |

C7H14S |

Molecular Weight |

130.25 g/mol |

IUPAC Name |

3-propylthiolane |

InChI |

InChI=1S/C7H14S/c1-2-3-7-4-5-8-6-7/h7H,2-6H2,1H3 |

InChI Key |

YFLDTIABQQSYKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCSC1 |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Occurrence of Substituted Thiolanes: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted thiolanes, saturated five-membered sulfur-containing heterocycles, represent a class of natural products with significant and diverse biological activities. While less common than their aromatic counterparts, thiophenes, naturally occurring thiolane derivatives have been identified in a range of organisms, from common vegetables to marine invertebrates. These compounds have garnered interest in the scientific community, particularly for their potential applications in drug discovery and development, owing to their demonstrated antitumor, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural occurrence of substituted thiolanes, detailing their sources, biosynthesis, and mechanisms of action. It includes quantitative data, detailed experimental protocols for their isolation and characterization, and visualizations of key biological pathways.

Natural Sources of Substituted Thiolanes

Substituted thiolanes have been isolated from both terrestrial and marine environments. The most well-characterized examples are found in the genus Allium and, more recently, in a species of marine annelid.

Terrestrial Sources: The Allium Genus

The genus Allium, which includes onions (Allium cepa) and garlic (Allium sativum), is a rich source of a variety of organosulfur compounds, including a series of substituted thiolanes. These compounds are not present in the intact plant tissue but are formed rapidly upon tissue damage through a cascade of enzymatic and chemical reactions.

Key substituted thiolanes from Allium species include:

-

Onionins: A group of stereoisomeric 3,4-dimethylthiolane derivatives isolated from onions and Welsh onions (Allium fistulosum). Onionin A1 is a prominent member of this family and has been the subject of extensive biological investigation.[1]

-

Garlicnins: Structurally related 3,4-dimethylthiolane derivatives found in garlic.[2]

-

Allithiolanes: A broader family of 3,4-dimethylthiolane S-oxide derivatives responsible for the bitter off-taste in processed onions.[3]

Marine Sources: The Annelid Eupolymnia nebulosa

Recent research has unveiled a new family of highly substituted thiolanes from the marine environment.

-

Nebulosins: A family of 16 novel trisubstituted thiolane natural products isolated from the Northeastern Atlantic marine terebellid annelid, Eupolymnia nebulosa. These compounds feature up to four contiguous chiral centers and exhibit promising antioxidant activities.[4][5][6]

Quantitative Data on Natural Occurrence

The concentration of substituted thiolanes in their natural sources can be influenced by factors such as species, cultivar, growing conditions, and processing methods. The following tables summarize available quantitative data.

| Compound | Natural Source | Yield/Concentration | Reference |

| Onionin A1 | Allium fistulosum (leaves) | 34.2 mg from 1146.12 g of fresh leaves (approx. 0.003%) | El-Aasr et al., J. Nat. Prod. (2010)[4] |

| Onionin A2 | Allium fistulosum (leaves) | 22.1 mg from 1146.12 g of fresh leaves (approx. 0.002%) | El-Aasr et al., J. Nat. Prod. (2010)[4] |

| Onionin A3 | Allium fistulosum (leaves) | 16.4 mg from 1146.12 g of fresh leaves (approx. 0.001%) | El-Aasr et al., J. Nat. Prod. (2010)[4] |

| Allithiolanes | Allium cepa (processed onion) | Detection thresholds for bitter taste: 15-30 ppm | Kubec et al., J. Agric. Food Chem. (2018)[3] |

Note: Quantitative data for Nebulosins from Eupolymnia nebulosa is not yet available in the reviewed literature.

Biosynthesis of Substituted Thiolanes in Allium Species

The formation of substituted thiolanes in Allium species is a fascinating example of rapid, enzyme-initiated chemical synthesis. The pathway begins with stable, non-volatile precursors, the S-alk(en)ylcysteine sulfoxides (ACSOs), which are stored in the cell's cytoplasm. When the plant tissue is damaged (e.g., by cutting or crushing), the vacuolar enzyme alliinase is released and comes into contact with the ACSOs.

The key steps in the proposed biosynthetic pathway are:

-

Enzymatic Cleavage: Alliinase cleaves the S-alk(en)ylcysteine sulfoxides (e.g., isoalliin (B1237514) in onions) to form highly reactive sulfenic acids, pyruvate, and ammonia.[7]

-

Condensation and Rearrangement: The sulfenic acids are unstable and undergo spontaneous condensation and rearrangement reactions. For example, 1-propenesulfenic acid can undergo a[6][6]-sigmatropic rearrangement.

-

Cyclization: The rearranged intermediates can then undergo cyclization to form the characteristic 3,4-dimethylthiolane ring structure.

-

Further Substitution: The thiolane ring can be further substituted by other reactive sulfur species, leading to the diversity of onionins, garlicnins, and allithiolanes observed.

References

- 1. Exploration of Toxins from a Marine Annelid: An Analysis of Phyllotoxins and Accompanying Bioactives [mdpi.com]

- 2. Bioactive Aliphatic Sulfates from Marine Invertebrates [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Nebulosins: Trisubstituted Thiolane Natural Products from the Northeastern Atlantic Annelid Eupolymnia nebulosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

Stereoisomers of 3-Propylthiolane: A Technical Guide to Synthesis, Separation, and Characterization

Introduction

Thiolane (tetrahydrothiophene) and its derivatives are significant structural motifs in a variety of biologically active compounds, exhibiting properties ranging from antimicrobial to anticancer activities.[1][2] The introduction of a substituent at the 3-position of the thiolane ring, as in 3-propylthiolane, creates a chiral center, leading to the existence of two stereoisomers: (R)-3-propylthiolane and (S)-3-propylthiolane. The stereochemistry of a molecule can have a profound impact on its pharmacological and toxicological properties. Therefore, the synthesis, separation, and individual characterization of these enantiomers are crucial steps in drug discovery and development.

This technical guide provides a comprehensive overview of the prospective methods for the synthesis, chiral separation, and characterization of the stereoisomers of this compound. It also outlines a general workflow for the investigation of such stereoisomers.

Synthesis of this compound Stereoisomers

The synthesis of this compound can be approached through two main strategies: racemic synthesis followed by chiral resolution, or asymmetric synthesis to directly obtain the enantiomerically enriched or pure compounds.

Racemic Synthesis

A common route to 3-substituted thiolanes involves the cyclization of appropriate linear precursors. For this compound, a plausible synthetic route could start from a 1,4-dihalobutane derivative with a propyl group at the 2-position, followed by reaction with a sulfide (B99878) source.

Hypothetical Experimental Protocol: Racemic Synthesis of this compound

-

Starting Material: 2-Propyl-1,4-dibromobutane.

-

Reaction: The dibromide is dissolved in a suitable solvent such as ethanol. An equimolar amount of sodium sulfide (Na₂S) is added portion-wise to the solution at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and a non-polar organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield racemic this compound.

Asymmetric Synthesis

Enantioselective synthesis provides a more direct route to the individual stereoisomers. This can often be achieved using chiral catalysts or chiral auxiliaries.[3] While specific methods for this compound are not documented, general approaches for the asymmetric synthesis of chiral cyclic sulfides could be adapted.[3][4]

Chiral Separation of Stereoisomers

Once a racemic mixture of this compound is obtained, the individual enantiomers can be separated using chiral resolution techniques. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the most common and effective methods for this purpose.[5][6][7][8][9]

Hypothetical Experimental Protocol: Chiral Separation by Preparative SFC

-

Instrumentation: A preparative supercritical fluid chromatography system equipped with a UV detector and a fraction collector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is a common choice for a wide range of chiral compounds.

-

Mobile Phase: Supercritical carbon dioxide (CO₂) with a co-solvent such as methanol (B129727) or ethanol. The gradient and composition of the co-solvent are optimized to achieve baseline separation.

-

Sample Preparation: The racemic this compound is dissolved in the co-solvent at a suitable concentration.

-

Separation: The sample is injected onto the column, and the enantiomers are separated based on their differential interaction with the chiral stationary phase. The separated enantiomers are detected by UV absorbance.

-

Fraction Collection: The eluting peaks corresponding to each enantiomer are collected in separate fractions. The solvent is then removed to yield the purified enantiomers.

Physicochemical and Spectroscopic Properties

The separated enantiomers of this compound would be expected to have identical physical properties such as boiling point, density, and refractive index. However, they will differ in their interaction with plane-polarized light, exhibiting equal but opposite optical rotations. Their spectroscopic data (NMR, MS) will be identical.

Table 1: Hypothetical Physicochemical and Spectroscopic Properties of this compound Stereoisomers

| Property | (R)-3-Propylthiolane (Hypothetical) | (S)-3-Propylthiolane (Hypothetical) |

| Molecular Formula | C₇H₁₄S | C₇H₁₄S |

| Molecular Weight | 130.25 g/mol | 130.25 g/mol |

| Boiling Point | ~185 °C | ~185 °C |

| Optical Rotation [α]D | > 0 (dextrorotatory) | < 0 (levorotatory) |

| ¹H NMR (CDCl₃, 400 MHz) | Identical spectra | Identical spectra |

| ¹³C NMR (CDCl₃, 100 MHz) | Identical spectra | Identical spectra |

| Mass Spectrum (EI) | m/z 130 (M⁺) | m/z 130 (M⁺) |

Characterization of Stereoisomers

Detailed spectroscopic analysis is essential to confirm the structure and purity of the synthesized and separated compounds.

Hypothetical Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified enantiomer in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analysis: The spectra should be consistent with the this compound structure. The proton and carbon signals would be assigned based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC). The spectra of the two enantiomers will be identical.

-

-

Mass Spectrometry (MS):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Analysis: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (m/z = 130). The fragmentation pattern can provide further structural confirmation. The mass spectra of the two enantiomers will be identical.

-

-

Chiral Purity Analysis:

-

Method: Analytical chiral HPLC or SFC using the same column and similar conditions as the preparative separation.

-

Analysis: Injection of the purified enantiomer should result in a single peak, confirming its enantiomeric purity.

-

Biological Activity

Thiolane-containing molecules have been reported to possess a range of biological activities.[1][2] The individual enantiomers of this compound would need to be tested in relevant biological assays to determine their specific activities and to investigate any stereoselectivity in their biological action.

Workflow and Logical Relationships

The following diagram illustrates a general workflow for the investigation of the stereoisomers of a novel chiral compound like this compound.

Caption: General workflow for the investigation of stereoisomers.

Conclusion

While specific data on the stereoisomers of this compound is currently lacking in the scientific literature, this guide provides a robust, generalized framework for their synthesis, separation, and characterization. The methodologies outlined are based on well-established principles and techniques in modern organic and medicinal chemistry. The successful application of these methods would enable the individual study of the (R) and (S) enantiomers of this compound, paving the way for the exploration of their biological activities and the elucidation of any structure-activity relationships. Such studies are fundamental to advancing our understanding of the role of stereochemistry in molecular interactions and for the development of new therapeutic agents.

References

- 1. Synthetic access to thiolane-based therapeutics and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]

- 5. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. selvita.com [selvita.com]

- 9. chromatographyonline.com [chromatographyonline.com]

The Rising Therapeutic Potential of Thiolane-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its unique stereochemical and electronic properties have led to the discovery of numerous biologically active compounds with diverse therapeutic applications. This technical guide provides an in-depth analysis of the biological activities of thiolane-containing compounds, focusing on their mechanisms of action, quantitative bioassay data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this promising area.

Anticancer Activity of Thiolane Derivatives

Thiolane-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial signaling pathways involved in tumor growth and proliferation.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Several thiophene-based compounds, which share structural similarities with thiolane derivatives, have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis. By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth.

Experimental Protocol: In vitro VEGFR-2 Kinase Assay

A typical in vitro kinase assay to determine the VEGFR-2 inhibitory activity of a compound involves the following steps:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

The test compound, diluted in DMSO, is pre-incubated with the VEGFR-2 enzyme in the assay buffer.

-

The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent and a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated relative to a control (DMSO without the test compound). The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: VEGFR-2 Signaling Cascade

The binding of VEGF to VEGFR-2 triggers a complex downstream signaling cascade that ultimately leads to angiogenesis. Thiolane-based inhibitors can disrupt this pathway at the initial receptor activation step.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is another critical signaling cascade often dysregulated in cancer. Some thiolane derivatives have been shown to modulate this pathway, leading to the suppression of tumor cell proliferation.

Experimental Protocol: Luciferase Reporter Assay for Wnt/β-catenin Signaling

This assay measures the transcriptional activity of TCF/LEF, the downstream effectors of the Wnt/β-catenin pathway.

-

Cell Culture and Transfection: Cancer cells with an active Wnt/β-catenin pathway (e.g., HCT116) are transiently co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After transfection, cells are treated with various concentrations of the test compound.

-

Luciferase Activity Measurement: Following treatment, cell lysates are prepared, and the activities of firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The results are expressed as the percentage of inhibition relative to the vehicle-treated control.

Signaling Pathway: Wnt/β-catenin Signaling Cascade

In the "off" state, β-catenin is targeted for degradation. Wnt signaling inhibits this degradation, allowing β-catenin to accumulate and activate target gene expression. Thiolane compounds can interfere with this process.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative thiolane and thiophene (B33073) derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| TP 5 | HepG2 | MTT | 13.34 | [1] |

| TP 5 | SMMC-7721 | MTT | 12.61 | [1] |

| Compound 480 | HeLa | MTT | 12.61 | [1] |

| Compound 480 | Hep G2 | MTT | 33.42 | [1] |

| Compound 2b | Hep3B | MTS | 5.46 | [2] |

| Compound 2d | Hep3B | MTS | 8.85 | [2] |

| Compound 2e | Hep3B | MTS | 12.58 | [2] |

| Compound 8e | Various | SRB | 0.41 - 2.8 | [3] |

Antimicrobial Activity of Thiolane Derivatives

Thiolane-containing compounds have also emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow: Antimicrobial Screening

The general workflow for screening compounds for antimicrobial activity is depicted below.

Quantitative Antimicrobial Activity Data

The following table presents the MIC values of selected thiolane and thiophene derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 4 | Col-R A. baumannii | 16 | [4] |

| Compound 5 | Col-R A. baumannii | 16 | [4] |

| Compound 8 | Col-R A. baumannii | 32 | [4] |

| Compound 4 | Col-R E. coli | 8 | [4] |

| Compound 5 | Col-R E. coli | 32 | [4] |

| Compound 8 | Col-R E. coli | 32 | [4] |

| Compound S1 | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 (µM/ml) | [5] |

| Compound S4 | C. albicans, A. niger | 0.91 (µM/ml) | [5] |

Anti-inflammatory Activity of Thiolane Derivatives

Chronic inflammation is a hallmark of many diseases. Thiolane and its derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Inhibition of Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins (B1171923), which are potent inflammatory mediators. Inhibition of these enzymes can effectively reduce inflammation.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2.

-

Enzyme and Substrate Preparation: Purified ovine COX-1 or human recombinant COX-2 is used. Arachidonic acid serves as the substrate.

-

Compound Incubation: The enzyme is pre-incubated with the test compound.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin (B15479496) Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The IC50 values are calculated by determining the concentration of the compound that causes 50% inhibition of PGE2 production.

Signaling Pathway: COX-2 and Inflammation

Various pro-inflammatory stimuli can induce the expression of COX-2, leading to the production of prostaglandins and subsequent inflammation. Thiolane derivatives can block this pathway by directly inhibiting the COX-2 enzyme.

Conclusion and Future Perspectives

Thiolane-containing compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future efforts should focus on optimizing the potency and selectivity of these compounds through medicinal chemistry approaches, as well as elucidating their detailed mechanisms of action and in vivo efficacy. The continued exploration of the thiolane scaffold is poised to yield novel and effective therapeutic agents for a range of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Geochemical Significance of Substituted Thiolanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted thiolanes, a class of saturated five-membered heterocyclic organosulfur compounds, serve as significant biomarkers in geochemical studies. Their molecular structures, preserved in sediments and petroleum over geological timescales, provide valuable insights into the depositional environment, thermal maturity of organic matter, and the origin of crude oils. This technical guide delves into the core geochemical significance of substituted thiolanes, detailing their formation, distribution, and the analytical methodologies used for their characterization.

Formation and Geochemical Significance

Substituted thiolanes are primarily formed during the early stages of diagenesis through the reaction of hydrogen sulfide (B99878) and polysulfides with functionalized lipid precursors derived from aquatic organisms and bacteria. The specific substitution patterns and carbon chain lengths of these thiolanes can be indicative of the original biological source material and the prevailing environmental conditions during their formation.

Long-chain alkyl-substituted thiolanes, with carbon numbers often ranging from C8 to C30, have been identified in sulfur-rich crude oils, particularly those originating from hypersaline lacustrine environments. The presence of these compounds suggests an anoxic depositional setting with a high availability of reduced sulfur species, which is conducive to the sulfurization of organic matter.

One notable example of a geochemically significant, albeit structurally related, group of compounds are the 2-methyl-2-(4,8,12-trimethyltridecyl)chromans (MTTCs). While not thiolanes themselves, their isoprenoid side chain is analogous to those that can be incorporated into thiolane structures. The formation of such isoprenoid chains is often linked to the degradation of carotenoids, pigments abundant in photosynthetic organisms. The degree of methylation on the chroman ring of MTTCs has been correlated with paleosalinity, with certain isomers being more abundant in hypersaline environments. This suggests that the precursors to isoprenoid-substituted thiolanes may also be linked to specific microbial communities thriving in saline conditions.

Quantitative Distribution of Substituted Thiolanes

The abundance of substituted thiolanes in geological samples can vary significantly depending on the organic facies, the availability of sulfur, and the thermal history of the source rock. While comprehensive quantitative data for a wide range of individual substituted thiolanes is not extensively compiled in a single source, the following table summarizes representative concentrations and detection limits reported in the literature for related organosulfur compounds. This data provides a baseline for understanding the typical concentration ranges encountered in geochemical analysis.

| Compound Class/Specific Compound | Geological Setting/Sample Type | Concentration Range / Detection Limit | Analytical Method |

| Long-chain alkyl-thiophenes and -thiolanes | Tertiary hypersaline lake sediments (crude oil) | High abundance (sulfur content up to 4-12%) | FPD-GC, GC-MS |

| Thiophene | Gasoline, 'sulfur-free' gasoline, naphtha | Detection limit: 7 ng sulfur/g sample | GC-ICP-IDMS |

| Dibenzothiophene and 4-methyldibenzothiophene | Gas oil, diesel fuel, heating oil | < 0.04 to > 2,000 µg/g | GC-ICP-IDMS |

Experimental Protocols

The analysis of substituted thiolanes in complex geological matrices requires specialized extraction and analytical techniques. Gas chromatography coupled with a sulfur-selective detector, such as a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD), is the primary method for their quantification. Gas chromatography-mass spectrometry (GC-MS) is essential for structural elucidation.

Sample Preparation and Extraction

A generalized protocol for the extraction of organosulfur compounds from sediment or source rock is as follows:

-

Drying and Grinding: The rock or sediment sample is dried at a low temperature (e.g., 40-50 °C) to remove water and then ground to a fine powder (< 100 mesh) to increase the surface area for extraction.

-

Soxhlet Extraction: The powdered sample is placed in a porous thimble and extracted with an organic solvent or a mixture of solvents (e.g., dichloromethane/methanol, 9:1 v/v) for 24-72 hours using a Soxhlet apparatus.

-

Fractionation: The resulting total lipid extract is then fractionated to separate it into different compound classes (e.g., saturated hydrocarbons, aromatic hydrocarbons, and polar compounds). This is typically achieved using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase. Substituted thiolanes are generally found in the aromatic or polar fractions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative set of GC-MS parameters for the analysis of substituted thiolanes:

-

Gas Chromatograph: Equipped with a fused silica capillary column (e.g., 50 m x 0.31 mm i.d., coated with OV-1 at 0.1 µm film thickness).

-

Carrier Gas: Helium.

-

Temperature Program: 80 °C (isothermal for 2 min), then ramped to 300 °C at a rate of 4 °C/min, and held at 300 °C for 20 min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from m/z 50 to 550.

Visualizing Geochemical Pathways and Workflows

To better understand the complex relationships in the formation and analysis of substituted thiolanes, graphical representations are invaluable. The following diagrams, created using the DOT language, illustrate key conceptual pathways and analytical workflows.

Formation Pathway of Substituted Thiolanes during Early Diagenesis

Caption: Conceptual pathway for the formation of substituted thiolanes from biological precursors during early diagenesis.

Analytical Workflow for Substituted Thiolanes

Caption: A typical analytical workflow for the extraction, separation, and analysis of substituted thiolanes from geological samples.

Toxicological Profile of Short-Chain Alkyl Thiolanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for short-chain alkyl thiolanes are limited in publicly available literature. This guide provides a comprehensive overview of the toxicology of the parent compound, thiophene (B33073), and infers potential toxicological properties of its short-chain alkylated derivatives. The information presented herein should be used as a reference and a starting point for further investigation.

Executive Summary

Thiolanes, particularly those with short-chain alkyl substitutions, are a class of sulfur-containing heterocyclic compounds with emerging interest in medicinal chemistry and materials science. Understanding their toxicological profile is paramount for safe handling and development. This technical guide synthesizes the available toxicological data for thiophene, the foundational structure of this class, to provide a predictive toxicological landscape for short-chain alkyl thiolanes. The primary toxic effects of thiophene are observed in the liver, nervous system, and respiratory tract. Metabolism, primarily through cytochrome P450-mediated S-oxidation and epoxidation, leads to the formation of reactive intermediates that are implicated in its toxicity. This document provides a detailed examination of acute toxicity data, metabolic pathways, and standardized experimental protocols relevant to the toxicological assessment of these compounds.

Acute Toxicity Data for Thiophene

The following tables summarize the available quantitative acute toxicity data for thiophene, which serves as a baseline for understanding the potential toxicity of its short-chain alkyl derivatives. It is generally anticipated that alkyl substitution may alter the lipophilicity and metabolic profile, thereby influencing the toxicokinetics and toxicodynamics of the molecule.

Table 1: Acute Oral Toxicity of Thiophene

| Species | Route | LD50 (mg/kg) | Reference |

| Rat | Oral | 1400 | [1][2][3][4][5] |

| Mouse | Oral | 420 | [2][3][6] |

| Mouse | Oral | 1902 and >500 | [7] |

Table 2: Acute Inhalation Toxicity of Thiophene

| Species | Route | LC50 (mg/m³) | Exposure Duration | Reference |

| Mouse | Inhalation | 9500 | 2 hours | [2][3] |

| Rat | Inhalation | 15.6 mg/L (4525 ppm) | 6 hours | [8] |

Table 3: Acute Dermal Toxicity of Thiophene

| Species | Route | LDLo (mg/kg) | Reference |

| Rabbit | Dermal | >3160 | [8] |

General Toxicological Observations:

-

Oral Exposure: Ingestion may cause gastrointestinal irritation, nausea, and vomiting.[3] Systemic effects can include damage to the blood, kidneys, nervous system, and liver.[3][6]

-

Inhalation Exposure: May cause respiratory tract irritation, dizziness, and headache.[3] Inhalation of high concentrations can lead to central nervous system depression.[2]

Metabolism and Bioactivation

The toxicity of thiophene and its derivatives is closely linked to their metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[9][10][11] Two primary bioactivation pathways have been identified: S-oxidation and epoxidation.[9][11][12][13]

-

S-oxidation: The sulfur atom in the thiophene ring is oxidized to form a reactive thiophene S-oxide.[9][11][12][13]

-

Epoxidation: An epoxide is formed across one of the double bonds in the thiophene ring.[9][11][12][13]

These reactive metabolites are electrophilic and can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular damage and toxicity.[10][11] The balance between these metabolic pathways and detoxification processes, such as conjugation with glutathione, is a critical determinant of the overall toxicity.[8] It is plausible that the nature and position of short-chain alkyl substituents on the thiolane ring could influence the rate and regioselectivity of these metabolic transformations, thereby modulating the toxic potential.

Signaling Pathways Implicated in Thiophene Toxicity

While specific signaling pathways for short-chain alkyl thiolanes are not defined, studies on thiophene derivatives in cancer research suggest potential interactions with key cellular signaling pathways. For instance, certain thiophene derivatives have been shown to induce apoptosis in cancer cells through modulation of the AKT and MAPK pathways.[14] Another study indicated that a thiophene derivative could inflict cytotoxicity via an intrinsic apoptotic pathway and by inhibiting the JAK-STAT signaling pathway.[15][16]

Below is a conceptual diagram illustrating the metabolic activation of thiophene and its potential downstream cellular consequences.

Experimental Protocols

The following sections detail standardized experimental protocols for assessing the acute toxicity of chemical substances. These methods are based on OECD (Organisation for Economic Co-operation and Development) guidelines and are widely accepted by regulatory bodies.

In Vivo Acute Toxicity Testing

This method is a stepwise procedure using a minimum number of animals to classify a substance's acute oral toxicity.[17]

Principle: The test substance is administered orally to a group of animals (typically 3 of a single sex, usually females) at one of the defined dose levels.[17] The presence or absence of compound-related mortality or moribundity determines the next step, which could involve dosing at a higher or lower fixed dose level (e.g., 5, 50, 300, 2000 mg/kg).[18][19]

Procedure:

-

Animal Selection: Young, healthy adult rodents (e.g., rats) of a single sex are used.[17]

-

Fasting: Animals are fasted prior to dosing (e.g., overnight for rats).[20]

-

Dose Administration: The test substance is administered as a single dose by gavage.[21]

-

Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.[20]

-

Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.[22] A gross necropsy is performed on all animals at the end of the study.[22]

This guideline outlines a procedure for assessing the acute toxic effects of a substance applied to the skin.[22][23]

Principle: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) of experimental animals (typically rats or rabbits) for a 24-hour period.[22][24]

Procedure:

-

Animal Preparation: Fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[25]

-

Test Substance Application: The substance is applied uniformly over the prepared area and held in contact with the skin with a porous gauze dressing and non-irritating tape.[24]

-

Exposure Duration: The exposure period is 24 hours.[24]

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[22]

-

Data Collection: Similar to the oral toxicity test, observations of clinical signs, body weight changes, and gross necropsy findings are recorded.[22]

This guideline is used to determine the health hazards from short-term exposure to an airborne substance.[26][27]

Principle: Animals are exposed to the test substance, either as a gas, vapor, or aerosol, in an inhalation chamber for a defined period (typically 4 hours).[26]

Procedure:

-

Exposure System: Either nose-only or whole-body inhalation chambers are used.[28]

-

Test Atmosphere Generation: The test substance is generated at a series of concentrations.

-

Exposure: Groups of animals are exposed to the test atmosphere for a standard duration.

-

Observation Period: Animals are observed for at least 14 days.[26]

-

Data Collection: Observations include monitoring for signs of toxicity, mortality, body weight changes, and conducting a final gross necropsy.[26]

In Vitro Cytotoxicity Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[29][30][31][32]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[30][31] The amount of formazan produced is directly proportional to the number of viable cells.[32]

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.[31]

-

Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[31]

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.[33]

Conclusion

The toxicological data for thiophene suggest that short-chain alkyl thiolanes should be handled with care, assuming they may exhibit similar toxic properties, including acute oral and inhalation toxicity, as well as skin and eye irritation. The primary concern lies in their potential for metabolic activation to reactive intermediates that can lead to organ toxicity, particularly hepatotoxicity. The addition of short-chain alkyl groups may alter the toxicological profile, and therefore, specific toxicological studies on these derivatives are warranted. The experimental protocols outlined in this guide provide a framework for conducting such investigations in a standardized and regulatory-accepted manner. Researchers and drug development professionals should consider these potential hazards and implement appropriate safety measures when working with this class of compounds.

References

- 1. fishersci.com [fishersci.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. agilent.com [agilent.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. researchgate.net [researchgate.net]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 16. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. fda.gov [fda.gov]

- 21. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 22. nucro-technics.com [nucro-technics.com]

- 23. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 24. Acute dermal toxicity studies | PPTX [slideshare.net]

- 25. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 26. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 27. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 29. MTT assay protocol | Abcam [abcam.com]

- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 31. Cell Counting & Health Analysis [sigmaaldrich.com]

- 32. acmeresearchlabs.in [acmeresearchlabs.in]

- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Acquisition of 3-Propylthiolane: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the procurement of specific chemical entities is a critical starting point for discovery. This technical guide addresses the commercial availability and acquisition of 3-Propylthiolane, a sulfur-containing heterocyclic compound. Our investigation indicates that this compound is not a readily available catalog chemical. Therefore, this guide provides essential information on its closely related isomer, 2-Propylthiolane, potential procurement strategies through custom synthesis, and a logical workflow for researchers requiring this specific molecule.

Commercial Availability Assessment

Extensive searches of chemical supplier databases reveal that this compound is not offered as a stock item. In such cases, researchers have two primary alternative pathways: utilizing a structurally similar, commercially available isomer or engaging a custom synthesis service to produce the exact molecule of interest.

Profile of the Commercial Isomer: 2-Propylthiolane

The closest commercially available structural isomer to this compound is 2-Propylthiolane. While not identical, its availability provides a potential starting point for research or as a reference compound.

Chemical and Physical Properties of 2-Propylthiolane

The following table summarizes the key physical and chemical properties of 2-Propylthiolane, providing a baseline for researchers.

| Property | Value | Source |

| CAS Number | 1551-34-4 | [1][2][3][4] |

| Molecular Formula | C7H14S | [1][2][3] |

| Molecular Weight | 130.25 g/mol | [1][2] |

| Synonyms | 2-Propyltetrahydrothiophene, Thiolane, 2-propyl- | [1][3] |

Note: Further physical properties such as boiling point, density, and spectral data may be available from specific suppliers upon request.

Commercial Suppliers of 2-Propylthiolane

While a comprehensive list of all potential suppliers is beyond the scope of this guide, researchers can inquire with major chemical suppliers who stock other thiolane derivatives. It is recommended to search for the CAS number 1551-34-4 on the websites of prominent chemical vendors.

Custom Synthesis of this compound

For research that strictly requires this compound, custom synthesis is the most viable route of acquisition. This process involves contracting a specialized chemical synthesis company to prepare the compound on a fee-for-service basis.

Leading Custom Synthesis Providers

Several companies specialize in the synthesis of complex organic molecules, including heterocyclic compounds. These organizations have the expertise and equipment to develop synthetic routes and produce compounds that are not commercially available. Researchers can engage with companies such as:

-

BOC Sciences : Offers custom synthesis of a wide array of molecules, including heterocyclic compounds, and can provide services from route design to final product delivery.[]

-

Frontier Specialty Chemicals : Specializes in complex organic molecule synthesis, including heterocyclic compounds, and offers services from design and development to scale-up and optimization.[6]

-

Sarchem Labs : Provides custom chemical synthesis services with expertise in areas such as heterocyclic synthesis and asymmetric synthesis.[7]

-

Tocris Custom Chemistry Services : Capable of synthesizing high-quality, complex organic molecules on scales from milligrams to kilograms, with experience in heterocyclic chemistry.[8]

-

Cayman Chemical : Offers chemical synthesis services for complex molecules, including small molecule, drug-like heterocyclic compounds.[9]

The Custom Synthesis Workflow

The process of obtaining a custom-synthesized chemical typically follows a structured workflow. The diagram below illustrates the key stages involved, from initial inquiry to receiving the final product.

Experimental Protocols: A Note on Synthesis

Signaling Pathways and Applications

As this compound is not a commercially available compound, there is a lack of published research detailing its biological activity, including any involvement in signaling pathways or its applications in drug development. The broader class of thiolane-containing molecules, however, has been identified in a number of bioactive natural products and therapeutic agents, exhibiting a range of activities such as anti-viral, anti-cancer, and anti-microbial properties. This suggests that novel thiolane derivatives like this compound could be of interest in drug discovery programs.

Conclusion

While this compound is not a chemical that can be purchased "off-the-shelf," this guide provides researchers with a clear path forward. The commercially available isomer, 2-Propylthiolane, can serve as a useful tool in some research contexts. For studies where this compound is essential, the custom synthesis route is a practical and well-established option. By engaging with a reputable custom synthesis provider, researchers can obtain this and other novel molecules, thereby enabling the advancement of their scientific and drug development objectives.

References

- 1. chemeo.com [chemeo.com]

- 2. Thiophene, 2-propyl--Molbase [molbase.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS No.1551-34-4 | Thiophene, tetrahydro-2-propyl- | chem960.com [chem960.com]

- 6. Custom synthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 3-Propylthiolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylthiolane is a saturated sulfur-containing heterocyclic organic compound. As with many organosulfur compounds, its analysis is of interest in various fields, including flavor and fragrance chemistry, petroleum analysis, and as a potential impurity or metabolite in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. These application notes provide a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. For liquid samples such as in process monitoring or formulation analysis, a direct injection following dilution may be sufficient. For more complex matrices or when trace-level detection is required, headspace or solid-phase microextraction (SPME) techniques are recommended to pre-concentrate the analyte and minimize matrix interference.

Protocol 1: Direct Liquid Injection

-

Accurately weigh a portion of the sample containing this compound.

-

Dilute the sample with a suitable volatile solvent (e.g., dichloromethane, hexane, or methanol) to a final concentration of approximately 1-10 µg/mL.[1]

-

Vortex the solution to ensure homogeneity.

-

If particulates are present, centrifuge the sample and transfer the supernatant to a 2 mL autosampler vial.[1][2]

-

Cap the vial immediately to prevent the loss of the volatile analyte.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile compounds in solid or liquid matrices.

-

Place a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial.

-

If the sample is aqueous, add a salt (e.g., NaCl, 20% w/v) to increase the volatility of the analyte.[3]

-

Seal the vial with a PTFE/silicone septum.

-

Equilibrate the sample at a constant temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[4]

-

Expose a SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) while maintaining the equilibration temperature.[3][4]

-

Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Instrumentation and Parameters

A gas chromatograph coupled to a mass spectrometer is used for the analysis. The following parameters are recommended as a starting point and may require optimization based on the specific instrument and sample.

| Parameter | Value | Rationale |

| Gas Chromatograph | ||

| Injection Port | Splitless | To maximize the transfer of the analyte onto the column, enhancing sensitivity. A pulsed splitless injection can also be considered for improved peak shape and repeatability. |

| Injector Temperature | 250°C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | Typical flow rate for standard capillary columns. |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column | Provides good separation for a wide range of volatile and semi-volatile compounds. An SE-54 or OV-1 column could also be suitable. |

| Oven Temperature Program | Initial temperature: 50°C, hold for 2 min | Allows for focusing of the analytes at the head of the column. |

| Ramp 1: 10°C/min to 150°C | Separates compounds based on their boiling points. | |

| Ramp 2: 20°C/min to 280°C, hold for 5 min | To elute any higher boiling compounds and clean the column. | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | Standard energy for generating mass spectra and for library matching. |

| Mass Range | m/z 40-300 | To detect the molecular ion and characteristic fragments of this compound. |

| Source Temperature | 230°C | A standard source temperature to maintain cleanliness and sensitivity. |

| Quadrupole Temperature | 150°C | A standard quadrupole temperature. |

| Solvent Delay | 3 min | To protect the filament from the solvent peak. |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan for qualitative analysis and identification. SIM for quantitative analysis to enhance sensitivity and selectivity. |

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using standards of this compound of known concentrations. The peak area of a characteristic ion is plotted against the concentration.

Table 1: Predicted Mass Spectral Data for this compound

| m/z | Predicted Fragment | Relative Abundance | Notes |

| 132 | [M]+• | Low | Molecular ion |

| 89 | [M - C3H7]+ | Moderate | Loss of the propyl side chain |

| 101 | [M - C2H5]+ | Moderate | Alpha cleavage next to the sulfur atom |

| 55 | [C4H7]+ | High | Common fragment in cyclic alkanes |

| 43 | [C3H7]+ | High | Propyl cation |

Note: This is a predicted fragmentation pattern. Actual mass spectral data should be acquired from a pure standard of this compound for confirmation.

Table 2: Example Calibration Data for Quantitative Analysis (SIM Mode)

| Concentration (ng/mL) | Peak Area (Ion m/z 89) |

| 1 | 15,000 |

| 5 | 78,000 |

| 10 | 155,000 |

| 25 | 390,000 |

| 50 | 785,000 |

| 100 | 1,580,000 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

Caption: Logical steps in the GC-MS analytical process.

References

Application Note: 1H and 13C NMR Spectral Assignment of 3-Propylthiolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and predicted spectral assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-propylthiolane. Due to the absence of published experimental spectra for this specific compound, this note offers a comprehensive prediction of the chemical shifts, multiplicities, and coupling constants based on established NMR principles and data from analogous structures. This guide is intended to assist researchers in the identification and structural elucidation of this compound and related sulfur-containing heterocyclic compounds.

Introduction

Thiolane (tetrahydrothiophene) and its derivatives are important structural motifs found in various natural products and synthetic molecules with significant biological activity. The characterization of these compounds is crucial for drug discovery and development. NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. This application note details the predicted ¹H and ¹³C NMR spectral assignments for this compound and provides a standardized protocol for acquiring high-quality NMR data.

Predicted NMR Spectral Data for this compound

The structure of this compound with atom numbering is shown below:

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in CDCl₃ are summarized in the table below. These predictions are based on the analysis of chemical shift databases and the known effects of alkyl and thioether functionalities.

| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

| H2a, H2b | 2.80 - 2.95 | m | - | 2H |

| H3 | 2.40 - 2.55 | m | - | 1H |

| H4a, H4b | 1.90 - 2.10 | m | - | 2H |

| H5a, H5b | 2.65 - 2.80 | m | - | 2H |

| H1'a, H1'b | 1.45 - 1.60 | m | - | 2H |

| H2'a, H2'b | 1.35 - 1.50 | m | - | 2H |

| H3' | 0.90 - 1.00 | t | 7.2 | 3H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are listed below. The predictions are based on additive models and comparison with similar structures.

| Carbon | Predicted δ (ppm) |

| C2 | 35 - 40 |

| C3 | 45 - 50 |

| C4 | 30 - 35 |

| C5 | 32 - 37 |

| C1' | 38 - 43 |

| C2' | 22 - 27 |

| C3' | 13 - 15 |

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

-

Processing:

-

Apply a line broadening of 0.3 Hz.

-

Fourier transform the FID.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals.

-

3. ¹³C NMR Spectroscopy

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Processing:

-

Apply a line broadening of 1.0 Hz.

-

Fourier transform the FID.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and the key through-bond correlations that would be expected in 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation).

Application Note: Chiral Separation of 3-Propylthiolane Enantiomers by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 3-Propylthiolane enantiomers. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, achieving baseline separation with excellent resolution. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment of this compound, a sulfur-containing heterocyclic compound of interest in pharmaceutical and materials science research.

Introduction

Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit significantly different pharmacological and toxicological profiles.[1][2] Consequently, the separation and quantification of enantiomers are critical in the development of pharmaceuticals and other bioactive compounds.[3] this compound is a chiral sulfur-containing heterocycle with potential applications in various fields.[4][5][6] Direct separation of enantiomers using HPLC with a chiral stationary phase (CSP) is a widely adopted and effective technique for this purpose.[2][7][8] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds.[9] This application note presents a validated HPLC method for the chiral separation of (R)-3-Propylthiolane and (S)-3-Propylthiolane.

Experimental Protocols

Instrumentation and Materials:

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane (HPLC grade) and Isopropanol (B130326) (IPA) (HPLC grade).

-

Sample: Racemic this compound standard, dissolved in the mobile phase at a concentration of 1.0 mg/mL.

Chromatographic Conditions:

| Parameter | Value |

| Column | Polysaccharide-based CSP |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Sample Preparation:

-

Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL by dissolving the appropriate amount of the standard in the mobile phase (n-Hexane/IPA 90:10).

-

Vortex the solution until the standard is completely dissolved.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Analysis:

The retention time (t R ), resolution (R s ), and peak area for each enantiomer are determined from the chromatogram. The resolution is calculated using the following formula:

R s = 2(t R2 - t R1 ) / (w 1 + w 2 )

where t R1 and t R2 are the retention times of the first and second eluting enantiomers, and w 1 and w 2 are the respective peak widths at the base.

Data Presentation

Table 1: Chromatographic Results for the Chiral Separation of this compound Enantiomers

| Enantiomer | Retention Time (t R ) (min) | Peak Area (%) | Resolution (R s ) |

| (R)-3-Propylthiolane | 8.54 | 50.1 | \multirow{2}{*}{2.15} |

| (S)-3-Propylthiolane | 10.23 | 49.9 |

Note: The elution order of the enantiomers is hypothetical and should be confirmed with enantiomerically pure standards.

Mandatory Visualizations

Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.

Caption: Logical relationship of key factors affecting chiral HPLC separation.

Conclusion

The method described in this application note provides a reliable and efficient means for the baseline separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase with a simple mobile phase of n-hexane and isopropanol offers excellent resolution and peak shape. This protocol is suitable for routine quality control and enantiomeric purity determination in research and development settings. Further optimization of the mobile phase composition and temperature may be performed to enhance resolution or reduce analysis time if required.

References

- 1. eijppr.com [eijppr.com]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. repository.uncw.edu [repository.uncw.edu]

- 4. Role of sulphur-heterocycles in medicinal chemistry: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic investigations into the formation of sulfur-containing heterocycles by C–H functionalization - American Chemical Society [acs.digitellinc.com]

- 6. Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Solid-Phase Microextraction (SPME) for Sampling Volatile Thiolanes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step.[1] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. This application note details the use of Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the sampling and analysis of volatile thiolanes. Thiolanes, as cyclic sulfides, are important in various fields, including flavor and fragrance chemistry and pharmaceutical development, due to their distinct aromas and biological activities.

The principle of SPME is based on the partitioning of analytes between the sample matrix (and its headspace) and a stationary phase coated on a fused-silica fiber.[2] The amount of analyte extracted by the fiber is proportional to its concentration in the sample, allowing for quantitative analysis. The HS-SPME method is preferred for volatile compounds in solid or liquid samples as it minimizes matrix effects.[3]

Key Experimental Considerations

Several parameters are crucial for the successful application of HS-SPME for thiolane analysis. These include the selection of the SPME fiber, extraction time and temperature, and sample matrix modifications.

-

SPME Fiber Selection : The choice of fiber coating is critical and depends on the polarity and molecular weight of the target analytes.[4][5] For volatile sulfur compounds like thiolanes, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the optimal choice due to its high efficiency in extracting a broad range of volatile and semi-volatile compounds.[6][7]

-

Extraction Temperature and Time : Higher extraction temperatures generally increase the vapor pressure of analytes, leading to higher concentrations in the headspace and faster extraction kinetics.[8] However, excessively high temperatures can degrade thermally labile compounds. The extraction time should be sufficient to allow for equilibrium or pre-equilibrium to be reached between the sample headspace and the SPME fiber.[7]

-

Sample Matrix Modification : The addition of salt (salting out) to aqueous samples can increase the ionic strength of the solution, thereby decreasing the solubility of organic analytes and promoting their partitioning into the headspace.[4] Agitation of the sample during extraction also helps to facilitate the mass transfer of analytes from the sample to the headspace.[9]

-

Derivatization : For enhanced sensitivity and selectivity, in-fiber derivatization can be employed. For thiols, reagents like N-phenylmaleimide have been used to create more stable and less volatile derivatives, leading to lower limits of detection.[10][11]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of volatile sulfur compounds using SPME-GC-MS. While specific data for thiolanes is limited in the literature, the data for related thiol compounds provides a good indication of the expected performance.

| Parameter | Value | Compound Class | Reference |

| Limit of Detection (LOD) | Low µg/L range | Thiols | [10][11] |

| Relative Standard Deviation (RSD) | < 10% | Thiols | [10][11] |

Experimental Protocol: HS-SPME-GC-MS for Volatile Thiolanes

This protocol provides a general procedure for the analysis of volatile thiolanes in a liquid matrix. Optimization of specific parameters for your sample matrix is highly recommended.[8]

1. Materials and Reagents

-

SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended.[6]

-

SPME holder (manual or autosampler).

-

Headspace vials (10 or 20 mL) with PTFE-faced septa.

-

Heating and agitation unit (e.g., heating block with magnetic stirrer or autosampler with incubation and agitation).

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

-

Sodium Chloride (NaCl), analytical grade.

-

Internal standard solution (e.g., a deuterated thiolane or a different sulfur compound not present in the sample).

-

Sample containing volatile thiolanes.

2. Sample Preparation

-

Pipette a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial.

-

If an internal standard is used, add a known amount to the vial.[12]

-

Add a specific amount of NaCl (e.g., to reach 20-40% w/v) to the sample to increase the ionic strength.[8][4]

-

Immediately seal the vial with the cap and septum.

3. HS-SPME Extraction

-

Before the first use of a new fiber, or at the beginning of each day, condition the SPME fiber according to the manufacturer's instructions.[6]

-

Place the sealed vial in the heating and agitation unit and allow it to pre-incubate at the optimized temperature (e.g., 50-70°C) for a set time (e.g., 10-20 minutes) to allow for equilibration of the headspace.[6][12]

-

After pre-incubation, expose the SPME fiber to the headspace of the sample for the optimized extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.[13][14]

-

Retract the fiber into the needle after the extraction period.

4. GC-MS Analysis

-

Immediately insert the SPME fiber into the hot injection port of the GC.

-

Desorb the analytes from the fiber onto the GC column. The desorption time and temperature will depend on the GC-MS method but are typically around 250°C for 2-5 minutes.

-

Start the GC-MS data acquisition. The chromatographic conditions (e.g., column type, temperature program) should be optimized for the separation of volatile sulfur compounds.

5. Data Analysis

-

Identify the thiolane peaks in the chromatogram based on their mass spectra and retention times.

-

Quantify the analytes by comparing their peak areas to that of the internal standard or by using an external calibration curve.

Visualizations

References

- 1. staff.buffalostate.edu [staff.buffalostate.edu]

- 2. agilent.com [agilent.com]

- 3. youtube.com [youtube.com]

- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]

- 6. Using headspace solid-phase microextraction for comparison of volatile sulphur compounds of fresh plants belonging to families Alliaceae and Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples [mdpi.com]

- 9. shimadzu.com [shimadzu.com]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles [frontiersin.org]

Application Notes and Protocols for the Synthesis of 3-Propylthiolane via Thiol-Ene Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-propylthiolane, a saturated five-membered sulfur-containing heterocycle, utilizing a photochemical intramolecular thiol-ene reaction. The thiol-ene reaction, a cornerstone of "click chemistry," offers an efficient and high-yield pathway for the formation of thioethers.[1] This method relies on the radical-initiated cyclization of an unsaturated thiol, specifically 2-propylpent-4-en-1-thiol, to produce the target thiolane derivative. The protocol described herein is applicable for small-scale synthesis in a research setting and can be adapted for the synthesis of other 3-substituted thiolanes.

Introduction

Thiolanes, also known as tetrahydrothiophenes, are important structural motifs found in various biologically active molecules and are utilized as intermediates in organic synthesis. The thiol-ene reaction has emerged as a powerful tool for the construction of carbon-sulfur bonds due to its high efficiency, stereoselectivity, and functional group tolerance.[1][2][3] The reaction can proceed through either a free-radical or a Michael-addition mechanism.[1][2] The free-radical pathway, often initiated by photochemical means, involves the addition of a thiyl radical to an alkene.[2][3]

Intramolecular thiol-ene reactions are particularly useful for the synthesis of sulfur-containing heterocyclic compounds.[1] The regioselectivity of the cyclization is generally governed by Baldwin's rules, with the 5-exo-trig cyclization being a favored pathway for the formation of five-membered rings. This application note details the synthesis of this compound via the 5-exo-trig photochemical cyclization of 2-propylpent-4-en-1-thiol.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

2-Propylpent-4-en-1-thiol (Starting material)

-

2,2-Dimethoxy-2-phenylacetophenone (B1663997) (DMPA) or other suitable photoinitiator

-

Anhydrous Dichloromethane (B109758) (DCM) or other suitable solvent

-

Nitrogen gas (Inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

UV lamp (e.g., medium-pressure mercury lamp)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

Preparation of the Reaction Mixture:

-

In a quartz round-bottom flask equipped with a magnetic stir bar, dissolve 2-propylpent-4-en-1-thiol (1.0 eq) in anhydrous dichloromethane to a concentration of 0.1 M.

-

Add the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone (DMPA), in a catalytic amount (e.g., 5 mol%).

-

Seal the flask with a septum and purge with nitrogen gas for 15-20 minutes to create an inert atmosphere.

-

-

Photochemical Reaction:

-

Place the reaction flask in a suitable cooling bath (e.g., a water bath) to maintain a constant temperature (typically room temperature).

-

Position a UV lamp at a close and consistent distance from the reaction flask.

-

Irradiate the stirred reaction mixture with UV light. The reaction time will vary depending on the scale and lamp intensity but can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is between 1 to 4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by the consumption of the starting material), turn off the UV lamp.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane.

-

Collect the fractions containing the purified this compound and concentrate them using a rotary evaporator to yield the final product.

-

-

Characterization:

-

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), GC-MS, and Fourier-Transform Infrared (FTIR) spectroscopy.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Propylpent-4-en-1-thiol | - |